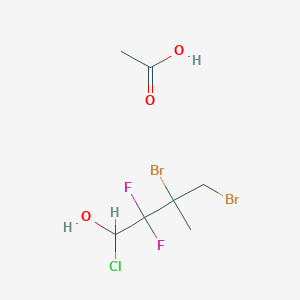
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor molecule, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor molecules are subjected to halogenation and subsequent functional group modifications. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography.
化学反応の分析
Types of Reactions
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The halogen atoms can be reduced to form less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a less halogenated alcohol.
科学的研究の応用
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol involves its interaction with specific molecular targets. The halogen atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Acetic acid, dibromo-: A simpler compound with two bromine atoms and an acetic acid moiety.
Hexane, 1,2-dibromo-: Contains two bromine atoms on a hexane backbone.
2,3-Dibromo-2,3-dimethylbutane: A structurally similar compound with two bromine atoms and a butane backbone.
Uniqueness
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol is unique due to the combination of multiple halogen atoms and a hydroxyl group on a single molecule. This structural complexity provides distinct chemical properties and reactivity compared to simpler halogenated compounds.
特性
CAS番号 |
98041-07-7 |
|---|---|
分子式 |
C7H11Br2ClF2O3 |
分子量 |
376.42 g/mol |
IUPAC名 |
acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H7Br2ClF2O.C2H4O2/c1-4(7,2-6)5(9,10)3(8)11;1-2(3)4/h3,11H,2H2,1H3;1H3,(H,3,4) |
InChIキー |
MQWOTEPDIIIDCE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(CBr)(C(C(O)Cl)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


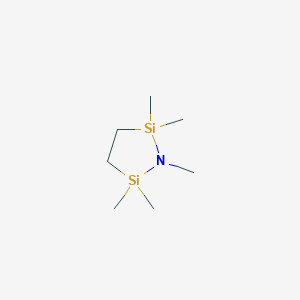
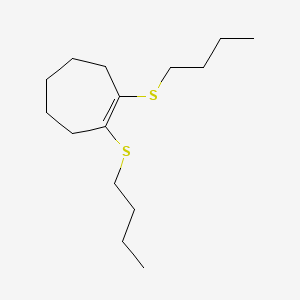
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
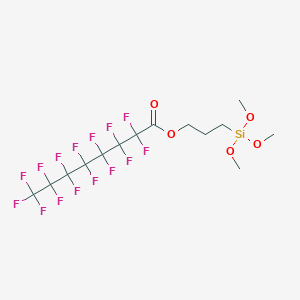
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
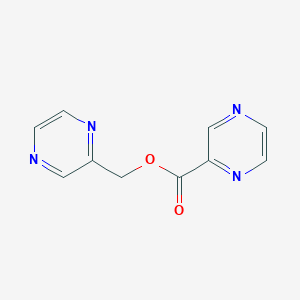
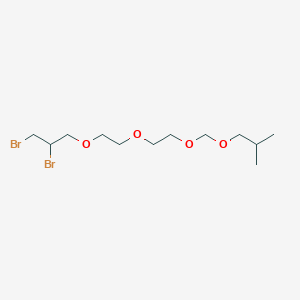

![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
